N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
CAS No.: 899755-41-0
Cat. No.: VC4502847
Molecular Formula: C18H20N2O3
Molecular Weight: 312.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899755-41-0 |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.369 |
| IUPAC Name | N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O3/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3 |
| Standard InChI Key | FLOYWWCYZVFMJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (C₅H₁₀N) substituted at the 1-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct moieties:
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Furan-2-carbonyl group: A five-membered aromatic oxygen heterocycle (C₅H₃O₂) linked via a carbonyl group.
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p-Tolyl group: A methyl-substituted benzene ring (C₇H₇) connected through a carboxamide bond.
This bifunctional design introduces both lipophilic (p-tolyl) and polar (furan-carbonyl) domains, potentially enhancing membrane permeability and target binding .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃ |
| Molecular Weight | 312.369 g/mol |
| IUPAC Name | N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3 |
| InChI Key | FLOYWWCYZVFMJJ-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The absence of solubility data underscores the need for further experimental characterization.
Synthetic Strategies and Optimization
Hypothesized Synthetic Routes
Based on analogous compounds , a plausible three-step synthesis involves:
Step 1: Piperidine-1-carboxylic Acid Chloride Formation
Piperidine reacts with phosgene (COCl₂) or thionyl chloride (SOCl₂) to yield piperidine-1-carbonyl chloride.
Step 2: N-(p-Tolyl)piperidine-1-carboxamide Synthesis
The carbonyl chloride intermediate couples with p-toluidine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) :
Step 3: Furan-2-carbonyl Group Installation
Furan-2-carbonyl chloride reacts with the secondary amine via nucleophilic acyl substitution, requiring careful pH control (pH 7–8) to prevent over-acylation:
Critical Reaction Parameters
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Temperature: 0–5°C for acylation steps to minimize side reactions
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Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance intermediate stability
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Catalysts: DMAP (4-dimethylaminopyridine) accelerates carboxamide bond formation
Biological Activity and Mechanistic Hypotheses
| Compound Class | IC₅₀ (nM) | Target |
|---|---|---|
| Furan-triazinone | 2.9 | NCI-H460 lung carcinoma |
| Pyrazole-thiazole | 4.7 | Tubulin polymerization |
The compound’s furan ring may intercalate into hydrophobic enzyme pockets, while the p-tolyl group could stabilize π-π stacking interactions with aromatic residues in β-tubulin or kinase domains .
Apoptotic Induction Mechanisms
Analogous molecules trigger mitochondrial apoptosis via:
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Bax/Bcl-2 Modulation: Upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2
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Caspase-3 Activation: Cleaving poly(ADP-ribose) polymerase (PARP) to induce DNA fragmentation
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Cell Cycle Arrest: G₂/M phase blockade through CDK1/cyclin B complex inhibition
These mechanisms suggest potential utility in oncology, though validation through specific assays is imperative.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure permits systematic derivatization:
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Furan Ring Modifications: Introducing electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity for covalent target engagement
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Piperidine Substituents: Incorporating sp³-hybridized carbons to improve metabolic stability
Targeted Therapy Development
Hypothetical applications include:
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